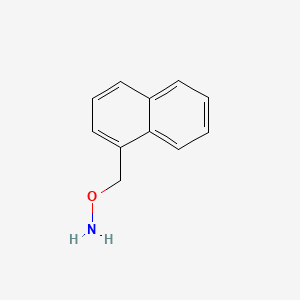
O-(naphthalen-1-ylmethyl)hydroxylamine
Übersicht
Beschreibung
O-(naphthalen-1-ylmethyl)hydroxylamine is a compound that has garnered significant attention in the scientific community due to its potential implications in various fields of research and industry. It belongs to the class of hydroxylamines, which are derivatives of ammonia and find applications in organic synthesis, pharmaceuticals, and industrial processes .
Molecular Structure Analysis
- The compound consists of a naphthalene ring with a hydroxylamine group attached to the 1-position of the naphthalene ring.
Chemical Reactions Analysis
- O-(naphthalen-1-ylmethyl)hydroxylamine can participate in various chemical reactions, including:
- O-alkylation and arylation : These reactions involve the substitution of the oxygen atom in the hydroxylamine group with alkyl or aryl groups, leading to diverse derivatives .
- Electrophilic amination : The compound can serve as an electrophilic aminating reagent, facilitating the construction of nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Summary of the Application
“O-(naphthalen-1-ylmethyl)hydroxylamine” is an O-protected NH-free hydroxylamine derivative. These derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Methods of Application
The application involves the use of these derivatives in biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Results or Outcomes
The use of these derivatives has resulted in high regio-, chemo- and stereoselectivity in the unprotected form, showcasing the late-stage functionalization of natural products, drugs, and functional molecules .
Electroanalytical Sensing
Summary of the Application
Hydroxylamine, a mutagenic and carcinogenic substance, is one of the principal raw ingredients used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors . “O-(naphthalen-1-ylmethyl)hydroxylamine” could potentially be used in the electrochemical methods for monitoring hydroxylamine .
Methods of Application
Electrochemical methods for monitoring hydroxylamine have the advantage of being portable, quick, affordable, simple, sensitive, and selective enough to maintain adequate constraints in contrast with conventional yet laboratory-based quantification methods .
Results or Outcomes
This review outlines the most recent advancements in electroanalysis directed toward the sensing of hydroxylamine .
Electrophilic Aminating Reagents
Summary of the Application
“O-(naphthalen-1-ylmethyl)hydroxylamine” derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .
Methods of Application
These derivatives have been used in biocatalysis, organocatalysis, and transition metal catalysis . The reactivity dichotomy among these N–O reagents has been explored based on SET and metal-nitrenoids .
Results or Outcomes
Hydrogenation of Oximes
Summary of the Application
“O-(naphthalen-1-ylmethyl)hydroxylamine” could potentially be used in the hydrogenation of oximes to amines and hydroxylamines .
Methods of Application
This method eliminates nitrating agents that exhibit oxidizing properties and may cause undesirable effects on other structural fragments of complex molecules .
Results or Outcomes
Selective hydrogenation of oximes over heterogeneous catalysts is still one of the most useful and challenging reactions in synthetic organic chemistry to obtain amines and hydroxylamines .
Synthesis of Nitriles, Amides, and Nitro Compounds
Summary of the Application
“O-(naphthalen-1-ylmethyl)hydroxylamine” could potentially be used in the synthesis of nitriles, amides via Beckmann rearrangement, nitro compounds, nitrones, amines, and azaheterocycles .
Methods of Application
The synthesis of many biologically active compounds is not complete without transforming the carbonyl group into an amino group, carried out by the reaction of nucleophilic substitution with hydroxylamine at the carbonyl carbon atom and further reduction of the C–N and N–O bonds .
Eigenschaften
IUPAC Name |
O-(naphthalen-1-ylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJCAPBAUZWSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566911 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(naphthalen-1-ylmethyl)hydroxylamine | |
CAS RN |
54484-68-3 | |
| Record name | O-[(Naphthalen-1-yl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

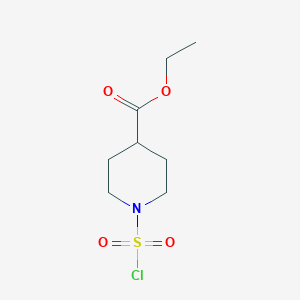
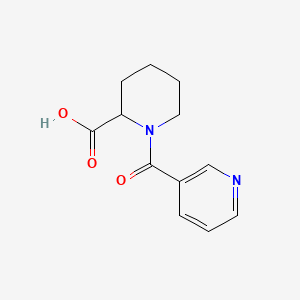
![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)
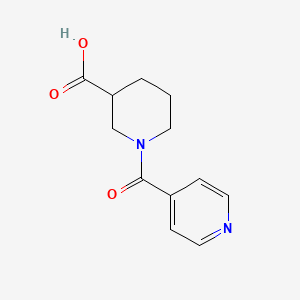
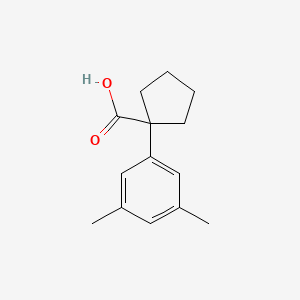
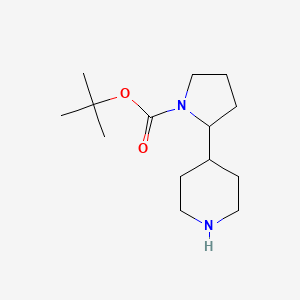

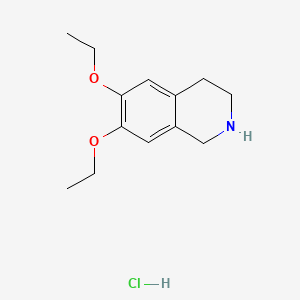
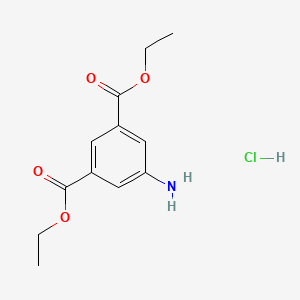


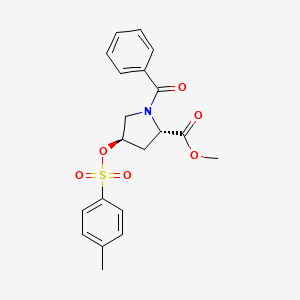

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)